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3-chloro-N-(2-methoxyphenyl)propanamide

Cat. No.: B1352198
CAS No.: 55860-23-6
M. Wt: 213.66 g/mol
InChI Key: MLIZEDMVMDRWCA-UHFFFAOYSA-N
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Description

Overview of Chemical Significance and Research Interest within Amide Chemistry

Amides are fundamental functional groups in organic chemistry and are pervasively found in nature and synthetic materials. nih.gov The amide bond is a cornerstone of peptides and proteins, and its stability and ability to participate in hydrogen bonding are crucial to the structure and function of these biological macromolecules. In the realm of synthetic chemistry, amides are versatile intermediates and are present in a vast array of pharmaceuticals, polymers, and other technologically important materials.

The research interest in amides stems from their diverse chemical reactivity and biological activity. The introduction of various substituents onto the amide nitrogen and the acyl chain allows for the fine-tuning of their steric and electronic properties, which in turn can modulate their function. The presence of a halogen, such as chlorine, in the acyl chain, as seen in 3-chloro-N-(2-methoxyphenyl)propanamide, introduces a reactive site that can be exploited for further chemical transformations, making it a valuable building block in organic synthesis.

Contextualization within Substituted Propanamide Derivatives

This compound belongs to the class of substituted propanamide derivatives. These compounds are characterized by a three-carbon amide chain with various substituents. The nature and position of these substituents on both the propanamide backbone and the N-aryl group can significantly influence the molecule's properties and potential applications.

Research into substituted propanamides has revealed a wide range of biological activities. For instance, various derivatives have been investigated for their potential as antimicrobial agents. chemicalbook.com The specific substitution pattern on the aromatic ring is a critical determinant of a compound's biological efficacy and its mode of action. The methoxy (B1213986) group in the ortho position of the N-phenyl ring of this compound is expected to influence its conformational preferences and its interactions with biological targets.

To provide a comparative context, the physicochemical properties of several related substituted propanamide derivatives are presented in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-chloro-N-(3-methoxyphenyl)propanamide21261-76-7C10H12ClNO2213.66Not Available
3-chloro-N-(4-methoxyphenyl)propanamide19313-87-2C10H12ClNO2213.66126 - 128
3-chloro-N-[(2-methoxyphenyl)methyl]propanamide105909-52-2C11H14ClNO2227.69Not Available

This table presents data for structurally related compounds to provide a comparative framework for the properties of this compound.

Research Trajectory and Scope of Investigation

The research trajectory for a compound like this compound typically begins with its synthesis and characterization. The primary synthetic route would likely involve the acylation of 2-methoxyaniline with 3-chloropropanoyl chloride. Subsequent research would then branch into several avenues of investigation.

One major area of focus would be the exploration of its utility as a synthetic intermediate. The presence of the reactive chloroethyl side chain allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This could lead to the generation of a library of novel compounds with potential applications in materials science or medicinal chemistry.

Another significant research direction would be the investigation of its biological activities. Drawing parallels from related structures, it would be logical to screen this compound and its derivatives for antimicrobial, antifungal, or other pharmacological properties. Structure-activity relationship (SAR) studies would be crucial in this phase to understand how modifications to the chemical structure affect its biological function.

The table below outlines the key research areas and methodologies relevant to the investigation of this compound.

Research AreaMethodologiesPotential Outcomes
Chemical Synthesis Acylation, Nucleophilic SubstitutionDevelopment of efficient synthetic routes, Generation of a library of derivatives
Structural Characterization NMR, IR, Mass Spectrometry, X-ray CrystallographyUnambiguous determination of chemical structure and stereochemistry
Biological Screening In vitro assays (e.g., antimicrobial susceptibility testing)Identification of potential therapeutic applications
Structure-Activity Relationship (SAR) Studies Synthesis and testing of analoguesUnderstanding the relationship between chemical structure and biological activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B1352198 3-chloro-N-(2-methoxyphenyl)propanamide CAS No. 55860-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIZEDMVMDRWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394282
Record name 3-chloro-N-(2-methoxyphenyl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55860-23-6
Record name 3-chloro-N-(2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-(2-methoxyphenyl)propanamide
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for N-(Methoxyphenyl)propanamides

The primary route to N-(methoxyphenyl)propanamides involves the formation of an amide bond between a methoxyaniline (anisidine) derivative and a propanoyl halide. This approach is a classic example of nucleophilic acyl substitution.

The most direct and widely employed method for synthesizing compounds like 3-chloro-N-(2-methoxyphenyl)propanamide is the acylation of the corresponding methoxyaniline with 3-chloropropanoyl chloride (also known as 3-chloropropionyl chloride). google.comchemicalbook.com This reaction involves the nucleophilic attack of the amino group of the methoxyaniline on the electrophilic carbonyl carbon of the acyl chloride. The reaction releases hydrogen chloride (HCl) as a byproduct, which necessitates the use of a base or an acid scavenger to drive the reaction to completion and prevent the protonation of the starting amine. google.comgoogle.com

The general transformation can be depicted as the reaction between a methoxyaniline and 3-chloropropanoyl chloride. For the synthesis of the related isomer, N-(4-methoxyphenyl)-3-chloropropionamide (MCPA), the reaction involves the acylation of p-anisidine (B42471) with 3-chloropropionyl chloride. google.com Various solvent and base systems can be employed, including toluene (B28343) with sodium bicarbonate, N,N-dimethylformamide (DMF), or dichloromethane (B109758) with aqueous sodium hydroxide (B78521). google.com

The efficiency, yield, and purity of the acylation product are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, the type of acid scavenger, reaction temperature, and the potential use of catalysts.

Studies on the synthesis of the isomeric N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) have demonstrated that varying the solvent and base combination significantly impacts the outcome. google.com For instance, conducting the reaction in toluene with sodium bicarbonate as the acid scavenger has been shown to produce high yields and purity of MCPA without the need for chromatographic purification. google.com Alternative conditions, such as using DMF which can act as both a solvent and an acid scavenger, or a two-phase system with dichloromethane and aqueous sodium hydroxide at low temperatures, offer distinct advantages like operation at ambient or reduced temperatures. google.com

While simple base-mediated acylation is common, various catalytic systems can be employed to facilitate N-acylation, particularly for less reactive amines or to achieve milder reaction conditions. researchgate.netmdpi.com Catalysts such as iodine or composite metal catalysts (e.g., Ni-Fe) have been shown to be effective for the N-acylation of amines with acid chlorides under mild, solvent-free conditions. researchgate.net The optimization process often involves screening different catalysts, solvents, and temperatures to maximize yield and minimize reaction times and byproducts. researchgate.netscielo.br

Table 1: Comparison of Reaction Conditions for the Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) google.com
SolventBase/Acid ScavengerTemperatureYieldPurity
TolueneNaHCO₃RefluxHighHigh
Methyl Ethyl Ketone (MEK)NaHCO₃RefluxData not specifiedData not specified
N,N-Dimethylformamide (DMF)None (DMF acts as scavenger)AmbientHighHigh
Dichloromethane (CH₂Cl₂)Aqueous NaOH≤ 0°CHighHigh

Synthesis of Analogs and Structurally Related Compounds

The core structure of this compound can be modified to produce a wide array of analogs and related compounds with diverse chemical properties.

Quinazolinones are a class of heterocyclic compounds with significant interest in medicinal chemistry. nih.govrsc.orgorientjchem.org Propanamide side chains can be incorporated into the quinazolinone scaffold, typically at the N-3 position. The synthesis often begins with a suitable precursor like 2-aminobenzamide (B116534) or anthranilic acid. orientjchem.orgresearchgate.net A common approach involves the reaction of a 4H-3,1-benzoxazinone intermediate with an amine. To generate a quinazolinone with a propanamide linkage, one could envision reacting a 2-aminobenzamide with 3-chloropropanoyl chloride to form an intermediate that is then cyclized, or by attaching a propanamide-containing side chain to a pre-formed quinazolinone ring. These synthetic strategies allow for the fusion of the propanamide moiety with the heterocyclic quinazolinone core, creating hybrid molecules. nih.gov

Structurally similar to the target compound are the 2-chloro-N-(methoxyphenyl)acetamide isomers, where the chlorine atom is on the alpha-carbon relative to the carbonyl group. ijpsr.inforesearchgate.net These acetamide (B32628) intermediates are also synthesized via acylation, typically using chloroacetyl chloride and the appropriate methoxyaniline. ijpsr.infoneliti.com

These 2-chloro-N-(methoxyphenyl)acetamide intermediates are valuable precursors for further derivatization. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of new functional groups. For example, 2-chloro-N-(2-methoxyphenyl)acetamide and its 4-methoxy isomer have been reacted with sodium methacrylate (B99206) in the presence of a phase-transfer catalyst to synthesize novel methacrylate monomers. researchgate.netresearchgate.net This reaction substitutes the chloro group with a methacrylate moiety, demonstrating a clear pathway for derivatization.

Utility as a Synthetic Intermediate in Complex Molecule Construction

The chemical structure of 3-chloro-N-(aryl)propanamides, characterized by a reactive chloroalkane tail and an amide linkage, makes them versatile building blocks for synthesizing more complex molecules. chemicalbook.com The chlorine atom serves as a leaving group in nucleophilic substitution reactions, while the amide group can be hydrolyzed, reduced, or participate in cyclization reactions.

A significant application of the related isomer, N-(4-methoxyphenyl)-3-chloropropionamide, is its role as a key intermediate in the synthesis of 6-hydroxy-3,4-dihydroquinolinone. google.com This quinolinone derivative is a precursor for the pharmaceutical agent Cilostazol. The synthesis involves an intramolecular Friedel-Crafts reaction where the chloro-terminated side chain cyclizes onto the methoxy-activated aromatic ring.

Furthermore, the chloro-amide structure is a precursor for other heterocyclic systems. For instance, related chloroacetylamino compounds can undergo dehydrative annulation with imines to form 2-azetidinones (β-lactams), demonstrating the utility of the α-chloro-amide moiety in constructing strained ring systems. mdpi.com The reduction of the amide group to an amine is another potential transformation, converting the propanamide into a propanamine derivative, which can then be used in further synthetic steps. prepchem.com

Chemical Reactivity and Derivatization Studies

Reactivity Profiles of the Propanamide Moiety

The propanamide portion of the molecule contains two primary sites for chemical reactions: the terminal chloro group and the amide linkage itself.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the 3-position of the propanamide chain is susceptible to nucleophilic substitution reactions. As a primary alkyl halide, it can react with various nucleophiles to introduce new functional groups.

Reaction with Azide (B81097) Nucleophiles: A common transformation involves the reaction with sodium azide to introduce an azido (B1232118) group. This reaction is a versatile pathway for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles. masterorganicchemistry.com

NucleophileReagentProduct
AzideSodium Azide (NaN₃)3-azido-N-(2-methoxyphenyl)propanamide
Hydroxide (B78521)Sodium Hydroxide (NaOH)3-hydroxy-N-(2-methoxyphenyl)propanamide
AminesAmmonia, Primary/Secondary Amines3-amino-N-(2-methoxyphenyl)propanamide derivatives

Intramolecular Cyclization: The presence of the nucleophilic amide nitrogen and the electrophilic carbon bearing the chlorine atom allows for the possibility of intramolecular cyclization under appropriate conditions, leading to the formation of heterocyclic structures such as β-lactams. mdpi.com While this reaction is more commonly associated with α-halo amides, the potential for cyclization exists and can be a competing pathway in some reactions.

Transformations Involving the Amide Linkage

The amide bond, while generally stable, can undergo several important transformations, including hydrolysis and reduction. pressbooks.pub

Hydrolysis: The amide linkage can be cleaved through hydrolysis under both acidic and basic conditions to yield 3-chloropropanoic acid and 2-methoxyaniline. pressbooks.pubchemguide.co.ukmasterorganicchemistry.com The conditions for amide hydrolysis are typically more vigorous than those required for esters. pressbooks.pub

Acidic Hydrolysis: This process involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.comresearchgate.net

Basic Hydrolysis: Heating the amide with a strong base, like sodium hydroxide, also leads to cleavage of the amide bond. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemguide.co.ukarkat-usa.org

Reduction: The amide functional group can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, converting the carbonyl group into a methylene (B1212753) group (CH₂). ucalgary.cachem-station.commasterorganicchemistry.com This reaction provides a direct route to the corresponding N-(2-methoxyphenyl)propan-1-amine derivative. The reduction of amides with metal hydrides is a key transformation in organic synthesis. chem-station.com

ReactionReagentsProduct
Acidic HydrolysisH₃O⁺, heat3-chloropropanoic acid + 2-methoxyanilinium salt
Basic HydrolysisNaOH, heatSodium 3-chloropropanoate (B8744493) + 2-methoxyaniline
Reduction1. LiAlH₄, 2. H₂O3-chloro-N-(2-methoxyphenyl)propan-1-amine

Reactivity of the Methoxyphenyl Subunit

The 2-methoxyphenyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, while the propanamide group is generally a deactivating group with ortho-, para-directing effects. The interplay of these two substituents governs the regioselectivity of electrophilic attack.

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. smolecule.comjcbsc.org The position of nitration will be influenced by the directing effects of both the methoxy and the amide groups. For the related N-(4-methoxy-2-methylphenyl)acetamide, nitration occurs preferentially at the position ortho to the methoxy group and meta to the acetamide (B32628) group. nih.gov

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic ring, although the presence of the deactivating amide group can make these reactions more challenging.

The intramolecular Friedel-Crafts alkylation of a similar compound, N-(4-methoxyphenyl)-3-chloropropionamide, has been used to synthesize 6-hydroxy-3,4-dihydroquinolinone, demonstrating the potential for the chloro-propanamide chain to act as an electrophile in reactions with the activated aromatic ring. google.com

Strategies for Advanced Functionalization and Analog Synthesis

The various reactive sites on 3-chloro-N-(2-methoxyphenyl)propanamide provide numerous opportunities for the synthesis of a wide array of analogs with potentially interesting biological or material properties.

Directed Ortho-Metalation (DoM): A powerful strategy for the regioselective functionalization of the methoxyphenyl ring is directed ortho-metalation. wikipedia.orguwindsor.caharvard.edu The amide group and the methoxy group can both act as directing metalation groups (DMGs). By treating the molecule with a strong organolithium base, such as n-butyllithium or sec-butyllithium, a proton ortho to one of these groups can be abstracted to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.orgacs.org

Synthesis of Heterocyclic Analogs: The reactive chloro group on the propanamide side chain can be utilized to construct various heterocyclic systems. For example, reaction with appropriate nucleophiles can lead to the formation of rings containing nitrogen, sulfur, or oxygen. Intramolecular cyclization reactions can also be employed to create fused ring systems. rsc.org

Modification of the Amide Linkage: Derivatization can also be achieved by modifying the amide nitrogen. For instance, N-alkylation or N-arylation can be performed, although this may require initial deprotonation of the amide N-H.

The combination of these strategies allows for the systematic modification of all three key components of the this compound scaffold, enabling the generation of diverse chemical libraries for various research applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide insights into orbital energies, charge distribution, and potential reaction sites.

Density Functional Theory (DFT) Applications in Conformation and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular conformations, vibrational frequencies, and various reactivity descriptors. This approach is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule and to understand its kinetic and thermodynamic stability. However, specific DFT studies on 3-chloro-N-(2-methoxyphenyl)propanamide to determine its preferred conformation and reactivity profile are not available in the reviewed literature.

Analysis of Electronic Properties (e.g., HOMO-LUMO, NBO, ELF, ESP, ALIE)

The electronic properties of a molecule are key to understanding its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its ability to donate or accept electrons, with the HOMO-LUMO energy gap being a critical indicator of chemical reactivity and stability. nih.gov

Further analyses include:

Natural Bond Orbital (NBO): This analysis examines charge transfer interactions and the delocalization of electron density within the molecule. ijcce.ac.ir

Electron Localization Function (ELF): ELF mapping helps to visualize regions of electron localization, such as chemical bonds and lone pairs.

Electrostatic Potential (ESP): The ESP map identifies the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting non-covalent interactions.

Average Local Ionization Energy (ALIE): ALIE surfaces are used to pinpoint the sites most susceptible to electrophilic attack.

Despite the utility of these methods, specific computational data regarding the HOMO-LUMO gap, NBO analysis, or maps of ELF, ESP, and ALIE for this compound have not been reported in the surveyed scientific literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the interactions between small molecules and biological macromolecules, providing a basis for rational drug design and development.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds and to elucidate the binding mode and affinity of potential drug candidates. The process involves sampling a ligand's conformations within the active site of a target protein and scoring these poses based on a force field. While molecular docking has been applied to a vast range of compounds, including structurally related amides, no specific molecular docking studies featuring this compound against any biological macromolecule have been published.

Investigation of Biological Activities and Mechanisms of Interaction

Broad-Spectrum Biological Activity Screening

A thorough search of scientific databases and peer-reviewed journals yielded no specific studies on the broad-spectrum biological activity of 3-chloro-N-(2-methoxyphenyl)propanamide. The following subsections detail the lack of findings in key research areas.

No research articles were found that investigate the antiproliferative or anticancer properties of this compound. While structurally related compounds, such as derivatives of 1,3,4-thiadiazole (B1197879) with a 3-methoxyphenyl (B12655295) substituent, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, no such data exists for the specified compound.

There is no available data on the antimicrobial or antitubercular effects of this compound. Although general classes of compounds like 3-chloro monocyclic β-lactams are known to possess antimicrobial and antitubercular properties, specific testing and results for this compound have not been reported in the literature. mdpi.com

No studies have been published detailing the anti-inflammatory effects of this compound. Research has been conducted on other methoxyphenolic compounds, demonstrating their potential to mitigate inflammatory responses in various cell types, but this specific compound has not been a subject of such investigations. nih.gov

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of broad-spectrum activity screening, there is no information available regarding the molecular mechanisms of action for this compound.

No published research was found that examines the inhibitory effects of this compound on any enzymes, including acetylcholinesterase, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DOXP-reductoisomerase), various kinases, or decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). These enzymes are recognized as important targets for various therapeutic agents, but the interaction of this specific compound with them remains unstudied.

The scientific literature contains no evidence of studies investigating the modulation of receptors or any allosteric effects by this compound. Specifically, there is no data on its potential interaction with Free Fatty Acid Receptor 3 (FFA3), a target for compounds influencing metabolic and inflammatory diseases.

Data Tables

Due to the absence of research data for this compound in the specified areas, no data tables can be generated.

Interaction with Specific Molecular Targets within Biological Systems

One area of investigation for similar compounds has been their potential as enzyme inhibitors. For instance, a study on N-substituted-3-chloro-2-azetidinones, which share a reactive chloroacetyl functional group, suggests that they can function as enzyme inhibitors. mdpi.com Another study on 2-chloro-N-phenylacetamide proposed that its antifungal mechanism may involve the inhibition of DNA synthesis through the inhibition of thymidylate synthase. researchgate.netscielo.br

In the realm of antibacterial research, some synthetic amides have been investigated for their activity against various bacterial strains. For example, a series of novel amides of isoferulic acid were synthesized and assayed for their antibacterial activities, with some showing selectivity against Mycobacterium smegmatis. nih.gov Furthermore, chlorinated sulfonamides, another class of related compounds, have been evaluated for their antibacterial properties and potential to inhibit enzymes like α-chymotrypsin. researchgate.net

It is important to note that these findings are for structurally related compounds and not for this compound itself. Direct studies are needed to ascertain its specific molecular targets.

Intermolecular Interactions with Biomolecules and Structural Basis of Activity

The structural features of this compound, including the amide linkage, the aromatic ring with a methoxy (B1213986) substituent, and the chlorinated alkyl chain, all contribute to its potential for intermolecular interactions with biological macromolecules.

Analysis of the crystal structure of a related isomer, 3-chloro-N-(4-methoxyphenyl)propanamide, reveals key intermolecular interactions that could be relevant to its biological activity. In the crystalline state, molecules are connected by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. nih.gov The amide group is a well-known hydrogen bond donor (N-H) and acceptor (C=O), capable of forming crucial interactions with amino acid residues in the binding sites of proteins.

The aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. The methoxy group can also act as a hydrogen bond acceptor. The chlorine atom, being an electronegative and lipophilic group, can engage in halogen bonding and hydrophobic interactions, which can contribute to binding affinity and specificity.

Molecular modeling studies on other N-(4-halobenzyl)amides with antifungal activity suggest that these compounds may have a multi-target mechanism of action, potentially involving proteins related to redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis. mdpi.com For 2-chloro-N-phenylacetamide, molecular docking studies have suggested that binding to ergosterol (B1671047) on the fungal plasma membrane is a likely mechanism of its antifungal action. researchgate.netscielo.br

The following table summarizes the types of intermolecular interactions that this compound could potentially form with biomolecules, based on the analysis of its structural components and data from related compounds.

Structural Feature Potential Intermolecular Interaction Potential Biomolecular Partner
Amide N-HHydrogen Bond DonorCarbonyl oxygen of peptide backbone, acidic amino acid side chains (e.g., Asp, Glu)
Amide C=OHydrogen Bond AcceptorAmide protons of peptide backbone, basic amino acid side chains (e.g., Lys, Arg)
Aromatic Ringπ-π Stacking, Hydrophobic InteractionsAromatic amino acid side chains (e.g., Phe, Tyr, Trp)
Methoxy GroupHydrogen Bond Acceptor, Hydrophobic InteractionsHydrogen bond donors, hydrophobic pockets
Chlorine AtomHalogen Bonding, Hydrophobic InteractionsElectron-rich atoms (e.g., oxygen, nitrogen), hydrophobic pockets

These potential interactions provide a structural basis for how this compound might bind to and modulate the function of biological targets. However, without experimental data for this specific compound, these remain theoretical considerations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies aim to identify the specific structural characteristics of a compound that are associated with its biological activity. youtube.com For N-aryl propanamides, key modifications involve the chloro group, the methoxyphenyl ring, and the amide linker.

The presence and position of a chlorine atom on a molecule can substantially modulate its biological activity. eurochlor.org A chloro substituent increases the lipophilicity of the entire molecule, which can lead to better partitioning into the lipophilic environment of a cell membrane or the binding domains of a protein. researchgate.net When attached to an aromatic ring, a non-reactive chlorine atom is carried to the site of action, where it can enhance binding efficiency through electronic and steric effects. researchgate.net

The position of the chloro group on the propanamide side chain is also critical. A chlorine atom on the alkyl chain can be highly reactive and susceptible to nucleophilic substitution within the body. researchgate.net This reactivity contrasts with the relative stability of a chlorine atom on an aromatic ring.

Table 1: Hypothetical Impact of Chloro Group Modification on Biological Activity

CompoundModificationExpected Impact on LipophilicityPotential Effect on Activity
N-(2-methoxyphenyl)propanamideNo Chloro GroupLowerBaseline Activity
3-chloro-N-(2-methoxyphenyl)propanamide 3-Chloro on Side ChainHigherIncreased/Altered Activity
4-chloro-N-(2-methoxyphenyl)propanamide4-Chloro on Phenyl RingHigherIncreased/Altered Activity

Note: This table is illustrative, based on general chemical principles, to demonstrate the expected effects of substituent modification.

The substitution pattern on the N-aryl ring plays a crucial role in determining the biological activity of amide derivatives. researchgate.net Isomerism, which refers to compounds with the same molecular formula but different structural or spatial arrangements, can lead to significant variations in biological properties. solubilityofthings.com

Different isomers of a drug can interact with biological targets in distinct ways, leading to varied therapeutic outcomes. solubilityofthings.com For instance, comparing the ortho- (as in the title compound), meta-, and para-methoxyphenyl isomers would likely reveal differences in activity due to steric hindrance and electronic effects influencing the orientation of the phenyl ring relative to the amide linker.

Table 2: Comparison of Methoxyphenyl Isomers and Potential Activity

CompoundMethoxy (B1213986) PositionKey Structural FeaturePotential Influence on Activity
This compound Ortho (2-position)Methoxy group adjacent to the amide nitrogen.May cause steric hindrance, influencing ring orientation.
3-chloro-N-(3-methoxyphenyl)propanamideMeta (3-position)Methoxy group is one carbon removed.Alters electronic distribution and dipole moment.
3-chloro-N-(4-methoxyphenyl)propanamidePara (4-position)Methoxy group is opposite the amide nitrogen.Least steric hindrance, potentially allowing optimal binding.

Note: This table illustrates the principles of isomerism and their potential impact on biological activity.

The amide group is a critical functional group in many drug molecules and is widely present in antibacterial and antioxidant agents. mdpi.com The amide linker (–C(O)NH–) provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often essential for binding to biological targets. drugdesign.org

Variations in the side chain attached to the amide group can significantly affect activity. SAR studies on glycine (B1666218) amide derivatives revealed that the tertiary amide moiety was important for stability and that the length and nature of the side chain played a key role in inhibitory activity. researchgate.netnih.gov Altering the length of the propanamide chain (e.g., to acetamide (B32628) or butanamide) or introducing branching would modify the molecule's conformation and lipophilicity, thereby impacting its fit within a receptor pocket.

Stereochemical Considerations and Enantiomeric Effects

Stereoisomers are molecules that have the same structural connectivity but differ in the spatial arrangement of their atoms. solubilityofthings.com Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, a property known as chirality. solubilityofthings.com

The compound This compound is achiral as it does not possess a chiral center. Therefore, it does not have enantiomers and does not exhibit enantiomeric effects.

However, chirality is a critical consideration for closely related analogs. For example, the isomeric compound 2-chloro-N-(2-methoxyphenyl)propanamide would be chiral at the second carbon of the propanamide chain. In such cases, the two enantiomers, (R)- and (S)-, could exhibit profoundly different biological activities. This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other. nih.gov In one study of a chiral cyclopenta[d]pyrimidin-4-aminium compound, the (S)-isomer was found to be 10- to 88-fold more potent as a cytotoxic agent than the (R)-isomer, highlighting the significant impact of stereochemistry on biological function. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model defines the key features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, and their geometric relationships. nih.gov

For a class of compounds like N-aryl propanamides, a pharmacophore model could be developed based on a set of known active and inactive molecules. This model would highlight the crucial interactions required for activity. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular structures with biological activities using mathematical models, are often used to develop these principles. mdpi.compharmacologymentor.com QSAR models for N-aryl derivatives have identified descriptors like lipophilicity (AlogP98) and molecular shape as important for describing bioactivity. mdpi.comnih.gov

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature (the methoxyphenyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

A hydrophobic/halogen-bonding feature (the chloro group).

These models serve as valuable tools for designing new, potentially more potent, analogs by guiding the modification of the lead compound to better fit the pharmacophoric requirements of the target. nih.gov

Advanced Research Applications in Chemical Biology and Materials Science

Applications as Chemical Probes and Biological Tools

The inherent reactivity of the α-chloroamide functional group in 3-chloro-N-(2-methoxyphenyl)propanamide makes it a candidate for development as a chemical probe. Such compounds are valuable tools in chemical biology for investigating the function of proteins and other biomolecules. The electrophilic carbon adjacent to the chlorine atom can react with nucleophilic residues on proteins, such as cysteine or lysine, leading to covalent modification. This property could be exploited to design activity-based probes for identifying and characterizing specific classes of enzymes.

Furthermore, the N-(2-methoxyphenyl) portion of the molecule can influence its binding affinity and selectivity for biological targets. The methoxy (B1213986) group at the ortho position can affect the conformation of the molecule and participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket. Researchers could potentially modify this scaffold to develop more potent and selective probes for studying cellular processes or for use as leads in drug discovery.

Contributions to Organic Synthesis Method Development

In the realm of organic synthesis, this compound serves as a useful intermediate for the construction of more complex molecules. The presence of both a reactive alkyl chloride and an amide linkage allows for a variety of chemical transformations.

The primary contribution of this compound to organic synthesis is its role as a building block. The chlorine atom can be displaced by a wide range of nucleophiles, enabling the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. This versatility is valuable in the synthesis of pharmaceutical intermediates and other fine chemicals. For instance, it can be used in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Below is a table summarizing the key reactive sites and their potential transformations:

Reactive SitePotential TransformationsResulting Structures
Alkyl ChlorideNucleophilic substitution (e.g., with amines, thiols, azides)Functionalized amides, heterocyclic compounds
Amide BondHydrolysis, reductionCarboxylic acids, amines
Aromatic RingElectrophilic aromatic substitution (e.g., nitration, halogenation)Substituted N-(2-methoxyphenyl)propanamide derivatives

This range of reactivity allows for the development of diverse synthetic routes and the creation of libraries of compounds for screening in various applications.

Potential in Material Science and Specialty Chemical Development

The structural features of this compound also suggest potential applications in materials science and the development of specialty chemicals. The amide functionality can participate in hydrogen bonding, which is a key interaction in the formation of self-assembling materials and polymers with defined architectures.

The presence of a reactive chlorine atom allows for the possibility of grafting this molecule onto polymer backbones or surfaces, thereby modifying their properties. For example, it could be used to introduce specific functionalities to a material to enhance its thermal stability, alter its solubility, or impart biocompatibility.

In the context of specialty chemicals, derivatives of this compound could find use as plasticizers, additives for coatings, or components in the formulation of agrochemicals. The methoxyphenyl group can contribute to the molecule's performance in these applications by influencing properties such as viscosity, UV stability, and biological activity. Further research into the polymerization and material-grafting reactions of this compound could unveil novel materials with tailored properties for specific technological needs. Organic halides, in general, are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. cymitquimica.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(2-methoxyphenyl)propanamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using chloropropionyl chloride and 2-methoxyaniline. Key parameters include maintaining low temperatures (−10°C to 0°C) to minimize side reactions and using anhydrous solvents like dichloromethane or acetonitrile. Post-reaction work-up involves aqueous/organic extraction and purification via recrystallization (e.g., dichloromethane evaporation). Yield optimization may require stoichiometric control (e.g., 3:1 molar ratio of amine to chloro precursor) and extended reaction times (24–48 hours) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxy group (–OCH₃) appears as a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The amide proton (N–H) is observed at δ ~8–10 ppm but may exchange with D₂O.
  • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (C–O of methoxy group).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (213.66 g/mol). Discrepancies may indicate impurities or incomplete substitution .

Q. What purification strategies are effective for isolating this compound from by-products?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures effectively removes unreacted aniline or chlorinated by-products. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles critical for confirming resonance effects. For example, the C=O bond length (1.2326 Å) and C–N bond length (1.3416 Å) indicate amide resonance stabilization. The dihedral angle between the methoxyphenyl ring and amide plane (~−33.7°) highlights steric or electronic influences. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for analyzing hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) .

Q. What computational approaches predict the biological activity of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina, GOLD) evaluates binding affinities to target proteins (e.g., enzymes like MurA). Experimental validation via enzyme inhibition assays (IC₅₀ measurements) or fluorescence quenching studies can confirm computational predictions. Discrepancies often arise from solvation effects or protein flexibility not modeled in silico .

Q. How can researchers address discrepancies in hydrogen-bonding patterns observed in different polymorphs of this compound?

  • Methodological Answer : Variable-temperature SCXRD and Hirshfeld surface analysis identify polymorph-dependent interactions. For example, while the orthorhombic Pbca phase (Z = 8) shows interchain N–H···O bonds, monoclinic phases (e.g., P21/c) may exhibit C–H···Cl contacts. Thermal analysis (DSC/TGA) correlates stability with packing efficiency. Graph-set notation (e.g., C11(4) chains) standardizes hydrogen-bond descriptions .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituent positioning on the phenyl ring (e.g., para vs. meta) alters steric hindrance and electronic effects. For example, introducing electron-withdrawing groups (e.g., –CF₃) requires protecting the amide nitrogen to prevent side reactions. Microwave-assisted synthesis reduces reaction times for thermally sensitive derivatives. LC-MS monitors intermediate stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Apparent contradictions arise from solvent polarity and hydrogen-bonding capacity. While the compound is sparingly soluble in water due to the hydrophobic methoxyphenyl group, it dissolves in DMSO or DMF via amide-solvent interactions. Quantitative solubility studies (e.g., shake-flask method with UV-Vis quantification) under controlled pH and temperature resolve discrepancies .

Q. Why do computational models sometimes overestimate the stability of this compound compared to experimental observations?

  • Methodological Answer : Gas-phase DFT calculations neglect solvation and entropy effects. Implicit solvent models (e.g., COSMO-RS) improve accuracy but may fail for specific solvents like chloroform. Experimental validation via kinetic stability assays (e.g., accelerated degradation studies under UV light) identifies decomposition pathways not captured in silico .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.